(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE
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Overview
Description
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is a complex organic compound featuring a unique structure with two chloropyridinyl groups and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloropyridine-2-amine with isoindoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the chloropyridinyl groups to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It serves as a probe in biochemical assays to understand molecular mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N-(5-Bromopyridin-2-yl)-1-[(5-bromopyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Fluoropyridin-2-yl)-1-[(5-fluoropyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Methylpyridin-2-yl)-1-[(5-methylpyridin-2-yl)imino]-1H-isoindol-3-amine
Uniqueness
What sets (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE apart from similar compounds is its specific chloropyridinyl groups, which confer unique reactivity and binding properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
61702-10-1 |
---|---|
Molecular Formula |
C18H11Cl2N5 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(5-chloropyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C18H11Cl2N5/c19-11-5-7-15(21-9-11)23-17-13-3-1-2-4-14(13)18(25-17)24-16-8-6-12(20)10-22-16/h1-10H,(H,21,22,23,24,25) |
InChI Key |
FEYVBCVEXZYFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
Key on ui other cas no. |
61702-10-1 |
Origin of Product |
United States |
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